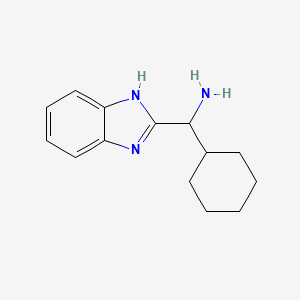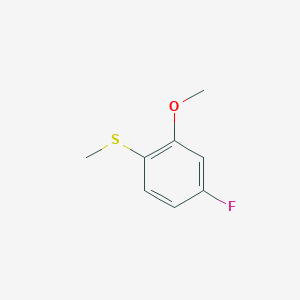![molecular formula C15H17FN2O B1441918 4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine CAS No. 1270795-86-2](/img/structure/B1441918.png)
4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine
Descripción general
Descripción
4-Fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine (FME) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific areas. It is a derivative of benzene and is composed of two nitrogen atoms, two carbon atoms, two hydrogen atoms, and one fluorine atom. Its chemical formula is C10H13FN2. FME has been used in the synthesis of various compounds, including pharmaceuticals and agrochemicals, and has been studied for its potential applications in drug delivery, biochemistry, and biotechnology.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which include compounds similar to 4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine, have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The specific modifications in the indole structure can significantly affect their potency as antiviral agents .
Anti-HIV Activity
The structural framework of indole derivatives is also explored for anti-HIV activity. Certain synthesized compounds with indole cores have been tested against HIV-1 and HIV-2 strains, showing promising results in inhibiting viral replication in infected cells. This suggests potential for 4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine to be modified for anti-HIV applications .
Anticancer Properties
Indole derivatives are known for their anticancer activities. They can bind with high affinity to multiple receptors, which is crucial in the development of new therapeutic agents. The ability to interfere with cancer cell proliferation makes these compounds valuable in oncological research .
Antimicrobial and Antibacterial Effects
Research has indicated that indole derivatives possess antimicrobial and antibacterial activities. This makes them interesting candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance .
Agricultural Chemicals
The synthesis of fluorinated compounds, including those similar to 4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine, has applications in agriculture. They serve as precursors for the development of herbicides and insecticides, contributing to pest control and crop protection .
Electrolyte Additives in Lithium-Ion Batteries
Fluorinated compounds are used as electrolyte additives in lithium-ion batteries. They help form a stable passive solid electrolyte interphase (SEI) layer, which is crucial for the efficiency and longevity of the batteries. This application is particularly relevant for the advancement of energy storage technologies .
Propiedades
IUPAC Name |
4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-11-3-2-4-13(9-11)19-8-7-18-15-6-5-12(16)10-14(15)17/h2-6,9-10,18H,7-8,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAOUFCEAZWPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxa-1-azaspiro[3.3]heptane](/img/structure/B1441835.png)

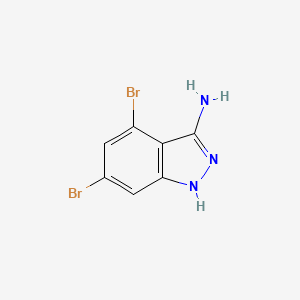

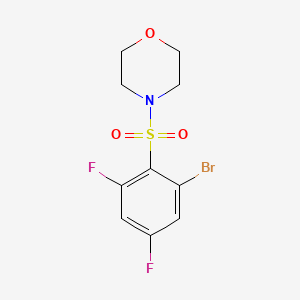
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1441845.png)
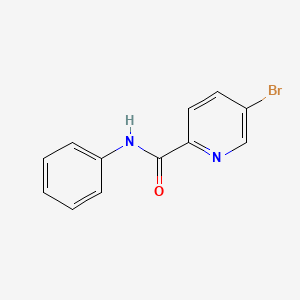
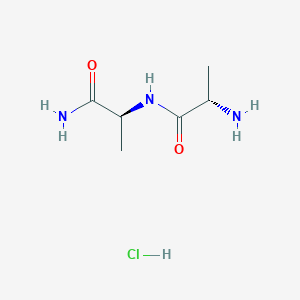



![tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate](/img/structure/B1441853.png)
